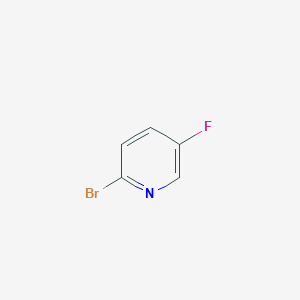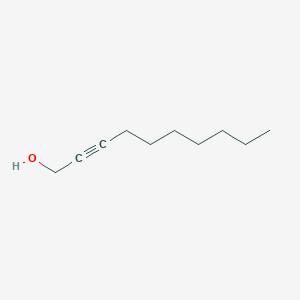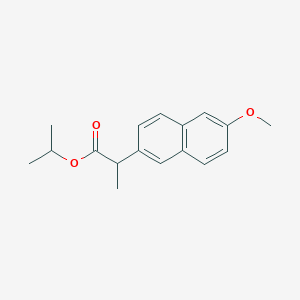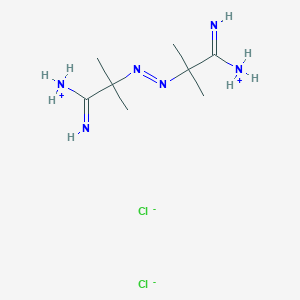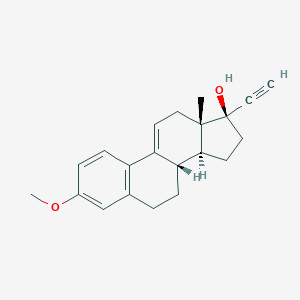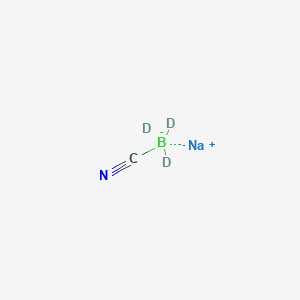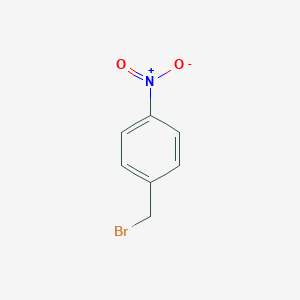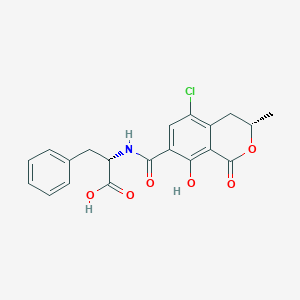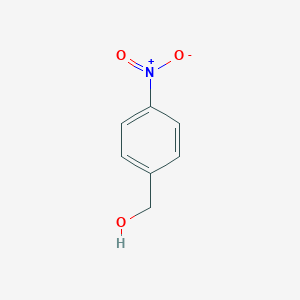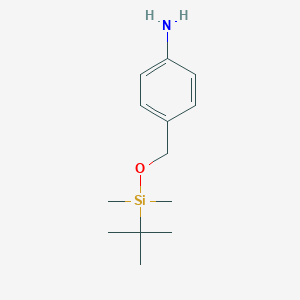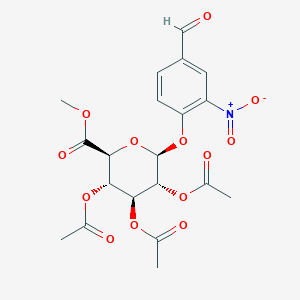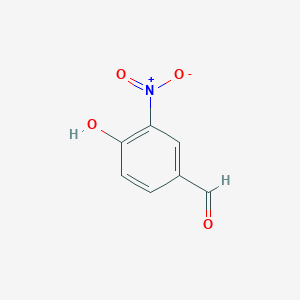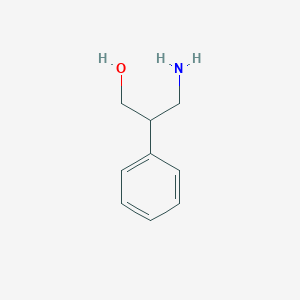
3-Amino-2-phenylpropan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Amino-2-phenylpropan-1-ol involves several chemical strategies, reflecting its versatility in chemical synthesis. For instance, Kiuchi et al. (2000) described the synthesis of 2-substituted 2-aminopropane-1,3-diols with a focus on the immunosuppressive activity, where a phenyl ring is introduced, highlighting the synthetic accessibility of compounds closely related to 3-Amino-2-phenylpropan-1-ol (Kiuchi et al., 2000). Another approach is the asymmetric autocatalysis reported by ShengJian et al. (1993), offering insights into enantioselective synthesis techniques that could be applicable to 3-Amino-2-phenylpropan-1-ol (ShengJian et al., 1993).
Molecular Structure Analysis
The molecular structure of 3-Amino-2-phenylpropan-1-ol has been explored through various analytical techniques. Gajda and Katrusiak (2008) studied the pressure-freezing conformational conversion of 3-aminopropan-1-ol molecules, shedding light on the molecular conformations under different conditions (Gajda & Katrusiak, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Amino-2-phenylpropan-1-ol are diverse. Chin et al. (1988) detailed the dehydrogenation, hydrogenolysis, isomerization, and hydrogenation reactions of closely related compounds, indicating the reactive versatility of such structures (Chin et al., 1988).
Physical Properties Analysis
Research on the physical properties of 3-Amino-2-phenylpropan-1-ol itself is scarce; however, studies on similar compounds can provide valuable insights. The work by Gajda and Katrusiak (2008) on the crystalline state and intermolecular hydrogen bonding patterns offers an understanding of the solid-state properties that could also relate to 3-Amino-2-phenylpropan-1-ol (Gajda & Katrusiak, 2008).
Chemical Properties Analysis
The chemical properties of 3-Amino-2-phenylpropan-1-ol, including reactivity and interaction with various chemical agents, are inferred from studies like that of Chin et al. (1988), which discusses reaction mechanisms and catalysis in the context of similar phenylpropanol structures (Chin et al., 1988).
Aplicaciones Científicas De Investigación
-
Pharmacology and Biochemistry : “3-Amino-2-phenylpropan-1-ol” compounds have been synthesized from Baylis-Hillman derivatives. These compounds have been studied for their kinetic, lifetime, and biological properties .
-
Chemical Engineering : This compound has been used in the synthesis of new chiral Schiff bases. These bases can form H-b
Safety And Hazards
The substance is classified as causing skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
Relevant Papers The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds from Baylis-Hillman derivatives has been discussed in a paper . Another paper discusses the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-phenylpropan-1-ols .
Propiedades
IUPAC Name |
3-amino-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZNCUPEGZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylpropan-1-ol | |
CAS RN |
62247-39-6 | |
| Record name | 3-amino-2-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

